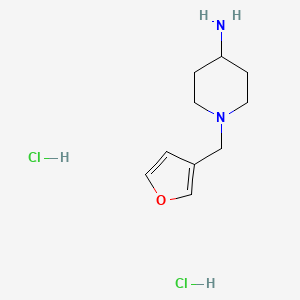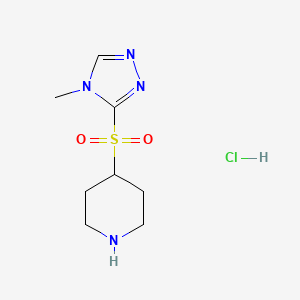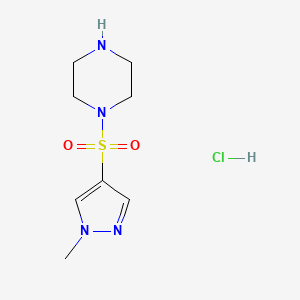
Scandium(III) Carbonate Hydrate
概要
説明
Scandium(III) Carbonate Hydrate is a water-insoluble Scandium source that can easily be converted to other Scandium compounds, such as the oxide by heating (calcination) . Carbonate compounds also give off carbon dioxide when treated with dilute acids .
Synthesis Analysis
Scandium(III) Carbonate Hydrate can be synthesized through various methods, including precipitation, hydrothermal, and sol-gel methods. The characterization of the compound is typically done using techniques such as X-ray diffraction, Fourier-transform infrared spectroscopy, and thermal analysis.Molecular Structure Analysis
The molecular formula of Scandium(III) Carbonate Hydrate is C3H2O10Sc2 . The average mass is 269.939 Da and the mono-isotopic mass is 269.866058 Da .Chemical Reactions Analysis
In less acidic concentrated Scandium(III) aqueous solutions, the dimeric hydrolysis product, [Sc2 (µ-OH)2 (H2O)10]4+, is the predominating species with seven-coordinated Scandium(III) ions in a double hydroxo bridge and five terminal water molecules at a mean Sc–O bond distance of 2.145 Å .Physical And Chemical Properties Analysis
Scandium(III) Carbonate Hydrate has various physical and chemical properties. For instance, it has a specific density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and more .科学的研究の応用
Preparation of Other Scandium Compounds
Scandium(III) Carbonate Hydrate is a water-insoluble source that can easily be converted to other Scandium compounds, such as the oxide, by heating . This makes it a valuable starting material in the synthesis of various Scandium compounds used in research and industry .
Fabrication of Scandium-Stabilized Zirconia (ScSZ) Thin Films
Scandium(III) Carbonate Hydrate can be used in the fabrication of dense and crack-free Scandium-Stabilized Zirconia (ScSZ) thin films . These thin films have applications in solid oxide fuel cells (SOFCs), oxygen sensors, and other high-temperature applications .
Preparation of Scandium-Incorporated Indium Oxide Semiconductors
Scandium(III) Carbonate Hydrate can be used to prepare Scandium-incorporated indium oxide semiconductors . These semiconductors can act as an electron transport layer in light-emitting field-effect transistors (LEFETs) .
Research in Hydrated Scandium (III) Ion Structures
The hydrated Scandium(III) ion and its hydrolysis complexes in Scandium(III) Carbonate Hydrate can be characterized using X-ray absorption fine structure (XAFS) and large-angle X-ray scattering (LAXS) methods . This research can provide valuable insights into the hydration and hydrolysis behavior of Scandium(III) ions .
作用機序
Target of Action
Scandium(III) Carbonate Hydrate primarily targets the hydration process in aqueous solutions . The compound interacts with water molecules, leading to the formation of hydrated scandium(III) ions and dimeric hydrolysis complexes .
Mode of Action
The interaction of Scandium(III) Carbonate Hydrate with its targets involves the formation of hydrated scandium(III) ions and dimeric hydrolysis complexes . In strongly acidic aqueous solutions, the structure of the hydrated scandium(III) ion is similar to that of the eight-coordinated scandium(III) ion with distorted bicapped trigonal prismatic coordinating geometry . In less acidic concentrated scandium(III) aqueous solutions, the dimeric hydrolysis product, [Sc 2 (µ-OH) 2 (H 2 O) 10] 4+, is the predominating species .
Biochemical Pathways
The biochemical pathways affected by Scandium(III) Carbonate Hydrate primarily involve the hydration process and the formation of hydrolysis products . The compound’s interaction with water molecules leads to the formation of hydrated scandium(III) ions and dimeric hydrolysis complexes, affecting the overall biochemical environment .
Pharmacokinetics
The compound’s interaction with water molecules and the resulting formation of hydrated scandium(iii) ions and dimeric hydrolysis complexes suggest that its bioavailability may be influenced by factors such as the acidity of the solution .
Result of Action
The primary molecular and cellular effects of Scandium(III) Carbonate Hydrate’s action involve changes in the hydration process and the formation of hydrolysis products . These changes can affect the overall biochemical environment, potentially influencing various cellular processes .
Action Environment
The action of Scandium(III) Carbonate Hydrate is influenced by environmental factors such as the acidity of the solution . In strongly acidic solutions, the compound forms eight-coordinated scandium(III) ions, while in less acidic solutions, it forms dimeric hydrolysis products . These differences in action can affect the compound’s efficacy and stability .
Safety and Hazards
将来の方向性
As for future directions, Scandium(III) Carbonate Hydrate could be further studied in various fields. For instance, its hydration in aqueous solution and crystalline hydrates could be studied by XAFS spectroscopy, large-angle X-ray scattering, and crystallography . Additionally, its potential applications in various industries could be explored.
特性
IUPAC Name |
scandium(3+);tricarbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.H2O.2Sc/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDSVBJUAOGPNM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Sc+3].[Sc+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O10Sc2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scandium(III) Carbonate Hydrate | |
CAS RN |
17926-77-1 | |
| Record name | 17926-77-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1473414.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyrimidine hydrochloride](/img/structure/B1473416.png)
![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1473417.png)
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1473418.png)
![5-[(4-aminopiperidin-1-yl)sulfonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B1473419.png)
![2-[(Furan-2-ylmethyl)sulfonylmethyl]pyrrolidine hydrochloride](/img/structure/B1473422.png)



![Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1473428.png)
![4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene hydrochloride](/img/structure/B1473429.png)
